REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6](F)=[C:5]([N+:10]([O-])=O)[CH:4]=1)#[N:2].[CH3:13][O:14][CH2:15][CH2:16][NH:17][CH2:18][CH2:19][O:20][CH3:21].[H][H]>C(#N)C.[Ni]>[NH2:10][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][C:6]=1[N:17]([CH2:18][CH2:19][O:20][CH3:21])[CH2:16][CH2:15][O:14][CH3:13])[C:1]#[N:2]
|
Name
|
|
Quantity
|
35.1 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.266 g
|
Type
|
reactant
|
Smiles
|
COCCNCCOC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
vial was shaken at 80° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The concentrate was dissolved in methanol (10 mL)
|
Type
|
STIRRING
|
Details
|
shaken at 50° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the concentrate was purified by HPLC with acetonitrile/water containing 0.1% TFA
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C#N)C=CC1N(CCOC)CCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |